N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea
Description
N-Benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea is a urea derivative characterized by a benzyl group attached to one nitrogen atom and a 3-methyltetrahydrothiophene sulfone moiety (1,1-dioxidotetrahydro-3-thienyl) on the adjacent nitrogen.
Properties
Molecular Formula |
C13H18N2O3S |
|---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
1-benzyl-3-(3-methyl-1,1-dioxothiolan-3-yl)urea |
InChI |
InChI=1S/C13H18N2O3S/c1-13(7-8-19(17,18)10-13)15-12(16)14-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H2,14,15,16) |
InChI Key |
XEOPHBSFKVXBIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea typically involves the reaction of benzylamine with 3-methyl-1,1-dioxidotetrahydro-3-thienyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-benzyl-N’-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea may involve a continuous flow process. This method allows for the efficient and scalable synthesis of the compound. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-N’-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfone group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
1-Allyl-3-(3-Methyl-1,1-Dioxidotetrahydrothiophen-3-yl)Urea
This compound (CAS 507456-83-9) shares the 3-methyltetrahydrothiophene sulfone substituent but replaces the benzyl group with an allyl chain. Key differences include:
- Electronic Properties : Both compounds retain the sulfone group, but the benzyl group in the target compound may enhance π-π stacking interactions due to its aromatic ring.
N,N-Dimethyl Urea Herbicides
Pesticide urea derivatives like fluometuron (N,N-dimethyl-N'-(3-trifluoromethylphenyl)urea) and isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea) highlight the role of substituents in bioactivity :
- Functional Group Contrast : Unlike the target compound’s sulfone and benzyl groups, these herbicides feature electron-deficient aromatic rings (e.g., trifluoromethyl, isopropyl) that enhance lipophilicity and soil adsorption.
- Bioactivity: The dimethylamino groups in pesticides facilitate herbicidal action via photosynthesis inhibition, whereas the sulfone and benzyl groups in the target compound may favor interactions with polar biological targets (e.g., enzymes or receptors).
Zwitterionic Energetic Materials
While unrelated to urea chemistry, 3-methyl-1,2,3-triazolium-1N-dinitromethylylide () demonstrates how sulfone-like zwitterionic groups (e.g., dinitromethyl) stabilize high-energy compounds. This suggests the sulfone in the target urea could enhance thermal stability or solubility in polar solvents .
Functional Group Analysis
Sulfone vs. Nitro/N-Oxide Groups
The sulfone group (SO₂) in the target compound differs from nitro (NO₂) or N-oxide groups in zwitterionic materials () by being less oxidizing but more polar.
Benzyl vs. Heterocyclic Substituents
Compared to triazolyl derivatives with cardioprotective activity (e.g., Angiolin in ), the benzyl group in the target compound lacks the thioacetate-lysine hybrid structure but may still participate in hydrophobic interactions in biological systems .
Biological Activity
N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea is a compound with significant biological activity, particularly as an inhibitor in various biochemical pathways. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C13H18N2O3S
- Molecular Weight : 282.36 g/mol
- CAS Number : 321580-58-9
- Synonyms : N-benzyl-N'-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)urea
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways. Notably, it has been identified as an inhibitor of IKK2 (IκB kinase 2), which plays a crucial role in the NF-kB signaling pathway. This pathway is significant in inflammatory responses and cellular survival, making this compound a candidate for treating inflammatory diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Anti-inflammatory Effects :
In a study focused on rheumatoid arthritis models, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound's ability to modulate these cytokines suggests potential therapeutic applications in chronic inflammatory conditions. -
Cancer Research :
Preliminary investigations into the compound's effects on cancer cell lines revealed that it induces apoptosis in certain types of cancer cells by disrupting the NF-kB signaling pathway. This finding positions this compound as a promising candidate for further research in oncology.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-benzyl-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea?
Methodological Answer: The synthesis typically involves coupling a benzyl-substituted isocyanate with a functionalized tetrahydrothiophene amine precursor. Key steps include:
- Amine Preparation : The tetrahydro-3-thienylamine component (CAS 120082-81-7) is synthesized via sulfonation and subsequent reduction, often requiring HCl for stabilization .
- Urea Formation : Reacting 3-methyl-1,1-dioxidotetrahydro-3-thienylamine with benzyl isocyanate in an inert solvent (e.g., dichloromethane) under reflux, with a base like triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating high-purity product.
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 323.12) .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
Methodological Answer:
Q. How can researchers evaluate the compound’s biological activity, and what contradictions exist in pharmacological data?
Methodological Answer:
Q. How do computational methods aid in optimizing this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME predict logP (~2.5) and solubility (<10 µM), guiding derivatization for improved bioavailability .
- Docking Studies : Molecular docking (AutoDock Vina) identifies key interactions with targets (e.g., hydrogen bonding with COX-2 active site residues) .
- Retrosynthesis : AI-driven platforms (e.g., Pistachio) propose novel routes, such as one-step couplings to bypass unstable intermediates .
Q. What strategies reconcile conflicting data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, Acta Crystallographica) to identify consensus trends .
- Synthetic Controls : Prepare analogs with systematic substitutions (e.g., replacing benzyl with naphthyl) to isolate functional group contributions .
- Statistical Validation : Use multivariate regression to account for variables like steric effects or electronic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
